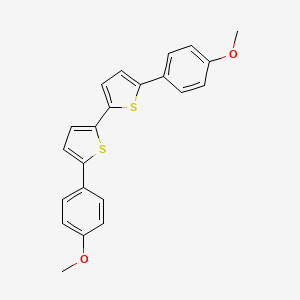
5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene is an organic compound characterized by its unique structure, which includes two thiophene rings substituted with methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes under inert conditions . The reaction is usually carried out in anhydrous solvents such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in light-emitting diodes (LEDs) and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene in various applications is largely dependent on its electronic properties. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function as a semiconductor. The methoxy groups enhance electron-donating properties, improving charge transport and stability. In medicinal chemistry, the compound’s interaction with biological targets involves binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 5,5’-Bis(4-bromophenyl)-2,2’-bithiophene
- 5,5’-Bis(4-methylphenyl)-2,2’-bithiophene
- 5,5’-Bis(4-chlorophenyl)-2,2’-bithiophene
Comparison: Compared to its analogs, 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups, which enhance its electron-donating capabilities. This results in improved electronic properties, making it more suitable for applications in organic electronics and materials science. Additionally, the methoxy groups can influence the compound’s solubility and processability, further distinguishing it from similar compounds .
Eigenschaften
CAS-Nummer |
185413-63-2 |
|---|---|
Molekularformel |
C22H18O2S2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-17-7-3-15(4-8-17)19-11-13-21(25-19)22-14-12-20(26-22)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3 |
InChI-Schlüssel |
OVLNXMUYJJXNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


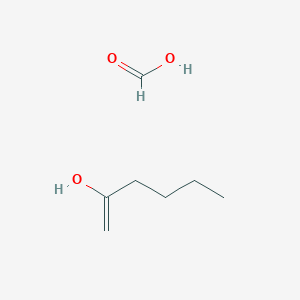
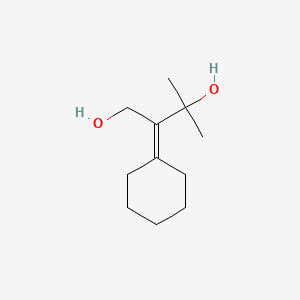

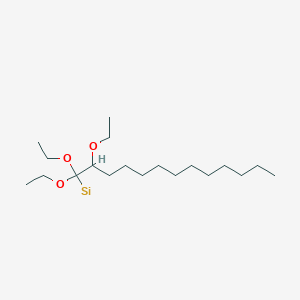
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

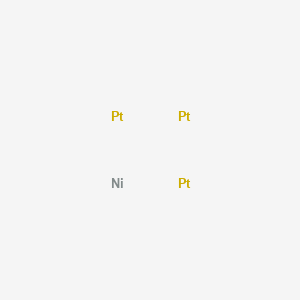
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)


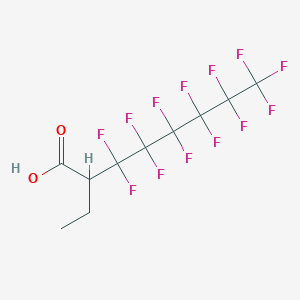
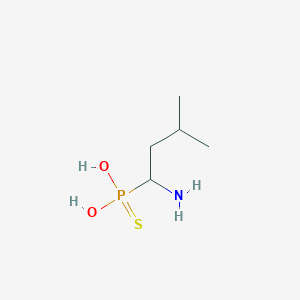
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
